molecular formula C7H9ClN2O B3024502 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine CAS No. 3122-80-3

4-Chloro-2-(methoxymethyl)-6-methylpyrimidine

Cat. No.: B3024502
CAS No.: 3122-80-3
M. Wt: 172.61 g/mol
InChI Key: LRAIBXGPDUQUBD-UHFFFAOYSA-N
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Description

The compound “4-Chloro-2-(methoxymethyl)-N-methylaniline” is a specialty product used in proteomics research . Its molecular formula is C9H12ClNO and has a molecular weight of 185.7 .


Synthesis Analysis

While specific synthesis methods for “4-Chloro-2-(methoxymethyl)-6-methylpyrimidine” are not available, similar compounds like “4-chloro-2-nitroaniline” have been synthesized using slow evaporation methods .


Molecular Structure Analysis

The molecular structure of similar compounds like “4-chloro-2-nitroaniline” has been analyzed using single-crystal XRD analysis . The compound was found to have a monoclinic structure with a Pc space group .


Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, “4-chloro-2-nitroaniline” was found to be thermally stable up to 115 °C and was identified as a soft material based on its mechanical work hardness coefficient .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

4-Chloro-2-(methoxymethyl)-6-methylpyrimidine and its derivatives play a significant role in the field of pharmaceuticals. For instance, 4,6-Dichloro-2-methylpyrimidine is an essential intermediate in synthesizing the anticancer drug dasatinib (Guo Lei-ming, 2012). The synthesis process involves a combination of cyclization and chlorination, with the optimization of reaction conditions leading to significant yields. This highlights the compound's importance in developing therapeutic agents, particularly in oncology.

Role in Process Chemistry

Process chemistry, crucial for the large-scale production of pharmaceuticals and other industrial chemicals, also utilizes derivatives of this compound. The study by R. Patil et al. (2008) discusses the synthesis of 4,6-Dihydroxy-2-methylpyrimidine, which finds applications in making high explosives and medicinal products. This work emphasizes the versatility of pyrimidine derivatives in diverse industrial sectors, including the explosives industry and drug manufacturing.

Molecular Structure and Docking Studies

4-Chloro-N-(4,5-dihydro-1H-imidazol-2-yl)-6-methoxy-2-methylpyrimidin-5-amine, a related compound, shows potential in treating hypertension as an I1 imidazoline receptor agonist. The molecular structure of this compound has been studied using various spectroscopic and theoretical techniques, which aids in understanding its biological activity (S. Aayisha et al., 2019). This research demonstrates the critical role of molecular docking and structural analysis in drug design and development.

Properties

IUPAC Name

4-chloro-2-(methoxymethyl)-6-methylpyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O/c1-5-3-6(8)10-7(9-5)4-11-2/h3H,4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRAIBXGPDUQUBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)COC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101252792
Record name 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3122-80-3
Record name 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3122-80-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-2-(methoxymethyl)-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101252792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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